3-(Chloromethyl)-5-cyclopropyl-4-phenyl-4H-1,2,4-triazole hydrochloride
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Overview
Description
3-(Chloromethyl)-5-cyclopropyl-4-phenyl-4H-1,2,4-triazole hydrochloride is a chemical compound with a complex structure that includes a chloromethyl group, a cyclopropyl group, a phenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-cyclopropyl-4-phenyl-4H-1,2,4-triazole hydrochloride typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cyclization of hydrazine derivatives with chloroacetic acid in the presence of a cyclopropylamine and phenylhydrazine. The reaction conditions include heating the mixture under reflux in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction. Purification steps, including recrystallization and chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The triazole ring can be reduced to form a corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-(Chloromethyl)-5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-4-carboxylic acid.
Reduction: 3-(Chloromethyl)-5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-4-amine.
Substitution: Brominated derivatives of the phenyl group.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-(Chloromethyl)-5-cyclopropyl-4-phenyl-4H-1,2,4-triazole hydrochloride is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antifungal and antibacterial agents. Its ability to interact with biological targets makes it a candidate for further drug development.
Industry: In the chemical industry, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-(Chloromethyl)-5-cyclopropyl-4-phenyl-4H-1,2,4-triazole hydrochloride exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group but differs in the presence of a carboxylic acid group.
5-Cyclopropyl-4-phenyl-4H-1,2,4-triazole: Lacks the chloromethyl group, altering its reactivity and applications.
4-Phenyl-4H-1,2,4-triazole derivatives: Various substitutions on the phenyl ring can lead to different biological activities.
Uniqueness: 3-(Chloromethyl)-5-cyclopropyl-4-phenyl-4H-1,2,4-triazole hydrochloride is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-(chloromethyl)-5-cyclopropyl-4-phenyl-1,2,4-triazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3.ClH/c13-8-11-14-15-12(9-6-7-9)16(11)10-4-2-1-3-5-10;/h1-5,9H,6-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVPWONSXHZHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3=CC=CC=C3)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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